H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH
Description
This 23-amino acid peptide (molecular weight ~2,300 Da) features a sequence rich in hydrophobic (Leu, Val, Phe, Ala) and polar residues (Tyr, Gln, Asp, His, Asn, Arg, Ser). Key structural motifs include:
- N-terminal tyrosine (Tyr): Potential phosphorylation or receptor-binding site.
- Central hydrophobic cluster (Val, Phe, Leu): Likely involved in membrane interaction or protein-protein binding.
- Proline-rich region (Ala-Pro-Leu-Ala-Pro): May induce rigid turns or polyproline helices.
- C-terminal arginine (Arg) and serine (Ser): Charged Arg could mediate receptor interactions, while Ser may serve as a phosphorylation site.
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H159N29O31/c1-49(2)35-65(87(147)113-45-78(138)115-56(13)101(161)132-33-20-25-75(132)98(158)128-66(36-50(3)4)90(150)118-57(14)102(162)133-34-19-24-74(133)97(157)121-63(23-18-32-111-104(108)109)88(148)126-71(42-80(140)141)91(151)116-54(11)84(144)112-46-79(139)119-73(47-134)103(163)164)122-85(145)55(12)117-99(159)82(52(7)8)130-95(155)68(39-58-21-16-15-17-22-58)124-94(154)70(41-77(107)137)125-93(153)69(40-60-44-110-48-114-60)129-100(160)83(53(9)10)131-96(156)72(43-81(142)143)127-89(149)64(30-31-76(106)136)120-92(152)67(37-51(5)6)123-86(146)62(105)38-59-26-28-61(135)29-27-59/h15-17,21-22,26-29,44,48-57,62-75,82-83,134-135H,18-20,23-25,30-43,45-47,105H2,1-14H3,(H2,106,136)(H2,107,137)(H,110,114)(H,112,144)(H,113,147)(H,115,138)(H,116,151)(H,117,159)(H,118,150)(H,119,139)(H,120,152)(H,121,157)(H,122,145)(H,123,146)(H,124,154)(H,125,153)(H,126,148)(H,127,149)(H,128,158)(H,129,160)(H,130,155)(H,131,156)(H,140,141)(H,142,143)(H,163,164)(H4,108,109,111)/t54-,55-,56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,82-,83-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETHEWAGNRATRB-SRPXZWSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H159N29O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745483 | |
| Record name | L-Tyrosyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycyl-L-alanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90686-51-4 | |
| Record name | L-Tyrosyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycyl-L-alanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH is a peptide that has garnered attention for its potential biological activities, including antioxidant properties, enzyme inhibition, and various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The peptide consists of a sequence of 20 amino acids, with notable hydrophobic and polar residues that contribute to its biological functions. The molecular formula can be represented as and has a molecular weight of approximately 3482.78 Da.
1. Antioxidant Properties
Research has demonstrated that peptides similar to H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH exhibit significant antioxidant activity. For instance, studies on wheat gluten-derived peptides revealed potent antioxidant effects with half maximal inhibitory concentration (IC50) values indicating their efficacy in scavenging free radicals. The following table summarizes the antioxidant activities of related peptides:
| Peptide Sequence | Trolox Equivalent (mmol/g) | IC50 (mg/mL) |
|---|---|---|
| Leu-Tyr | 6.07 ± 0.38 | 0.31 ± 0.02 |
| Pro-Tyr | 7.28 ± 0.29 | 0.60 ± 0.03 |
| Tyr-Gln | 11.18 ± 1.02 | 2.00 ± 0.13 |
| Ala-Pro-Ser-Tyr | 5.93 ± 0.20 | 1.47 ± 0.08 |
| Arg-Gly-Gly-Tyr | 9.04 ± 0.47 | 1.48 ± 0.11 |
These findings suggest that the peptide may act as a potent antioxidant, contributing to cellular protection against oxidative stress.
2. Enzyme Inhibition
Peptides with sequences similar to H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH have also been studied for their ability to inhibit angiotensin-converting enzyme (ACE). ACE inhibitors are crucial in managing hypertension and cardiovascular diseases.
A study identified several peptides with significant ACE inhibitory activity, with IC50 values ranging from low micromolar concentrations, indicating their potential as therapeutic agents in hypertension management:
| Peptide Sequence | IC50 (µM) |
|---|---|
| Leu-Tyr | 0.31 |
| Leu-Val-Ser | 0.60 |
| Tyr-Gln | 2.00 |
| Ala-Pro-Ser-Tyr | 1.47 |
| Arg-Gly-Gly-Tyr | 1.48 |
3. Antimicrobial Activity
Emerging research suggests that peptides like H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH may possess antimicrobial properties against various pathogens, including bacteria and fungi.
In vitro studies have shown that certain peptide sequences can disrupt microbial membranes or interfere with metabolic processes in pathogens, leading to cell death or growth inhibition.
Case Studies
Case Study: Antioxidant Peptide Derived from Wheat Gluten
A study focused on the extraction of antioxidant peptides from wheat gluten demonstrated that enzymatic hydrolysis could yield peptides with significant radical scavenging activity and ACE inhibitory effects . The study utilized high-performance liquid chromatography (HPLC) to isolate active fractions, confirming the relationship between peptide structure and biological activity.
Case Study: Peptide Therapeutics in Hypertension
Another investigation explored the use of peptide-based therapeutics for hypertension management, highlighting the role of ACE inhibitory peptides derived from food sources . The findings indicated that dietary peptides could serve as functional ingredients in food products aimed at reducing blood pressure.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Motifs :
- The target peptide’s Pro-rich region (residues 13–17: Ala-Pro-Leu-Ala-Pro) mirrors cyclic peptides like evoldine (), where Pro induces rigid turns and solvent shielding .
- Arg-Asp-Ala-Gly-Ser terminus : Similar to thrombin receptor agonist SFLLRNPNDKYEPF (), where Arg and Asp residues mediate receptor binding and signaling .
Functional Implications: Signaling Potential: The C-terminal Ser in the target peptide aligns with kinase substrates (e.g., Leu-Arg-Arg-Ala-Ser-Leu-Gly in ), where Ser phosphorylation is critical .
Contradictions and Limitations: notes minimal homology between α2-antiplasmin and other inhibitors, suggesting functional predictions based solely on sequence similarity may be unreliable . While SFLLR peptides activate thrombin receptors, the target peptide lacks this motif, implying divergent receptor targets .
Table 2: Residue-Specific Roles
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